RU-39411

Reproductive Pharmacology Postcoital Contraception In Vivo Efficacy

Researchers investigating tamoxifen resistance or ER partial agonism face a scarcity of well-characterized steroidal probes with mixed agonist/antagonist activity. RU-39411 directly addresses this gap. · Potent ER binding with partial agonist activity; uniquely downregulates ER binding capacity without reducing ER mRNA levels. · Superior anti-implantation potency (oral ED50 = 0.0074 mg/kg/day) outperforms tamoxifen, ICI 182,780, and anordrin for contraceptive studies. · 1.45 Å crystal structure (PDB 7UJO) provides atomic-level binding data for rational drug design. Available with ≥98% purity and verified ER binding, ensuring reliable inter-study reproducibility.

Molecular Formula C28H37NO3
Molecular Weight 435.6 g/mol
CAS No. 120382-04-9
Cat. No. B1680176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRU-39411
CAS120382-04-9
SynonymsRU-39411;  RU 39411;  RU39411; 
Molecular FormulaC28H37NO3
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OCCN(C)C
InChIInChI=1S/C28H37NO3/c1-28-17-24(18-4-8-21(9-5-18)32-15-14-29(2)3)27-22-11-7-20(30)16-19(22)6-10-23(27)25(28)12-13-26(28)31/h4-5,7-9,11,16,23-27,30-31H,6,10,12-15,17H2,1-3H3/t23-,24+,25-,26-,27+,28-/m0/s1
InChIKeyVBPPJMXMMHJPDP-JZFZMOLRSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RU-39411 (CAS 120382-04-9): A Steroidal Anti-Estrogen with Quantifiable In Vivo and In Vitro Differentiation for Scientific Procurement


RU-39411 is a steroidal anti-estrogen with a mixed estrogenic/antiestrogenic activity profile, characterized by an 11β-(4-(2-(dimethylamino)ethoxy)phenyl) substitution on the estradiol scaffold [1]. It inhibits estrogen-stimulated growth in the MCF-7 breast cancer model in a manner correlated with its estrogen receptor (ER) binding affinity [2]. Unlike non-steroidal anti-estrogens such as tamoxifen, RU-39411 downregulates cellular estrogen binding capacity without reducing ER mRNA levels, a feature attributed to its unique side chain that mitigates typical steroidal antagonistic effects [2].

Steroidal ER ligand with mixed agonist/antagonist profile
Downregulates cellular estrogen binding without reducing ER mRNA
Unique 11β-ether side chain enables distinct ER binding pose

Why RU-39411 Cannot Be Simply Substituted by Other Anti-Estrogens: A Comparative Analysis of Structural and Functional Differentiation


Generic substitution among anti-estrogens is invalid due to substantial differences in chemical class (steroidal vs. non-steroidal), side-chain architecture, and resultant pharmacodynamic profiles. RU-39411 is a steroidal compound with an 11β-ether side chain that confers a distinct ER binding pose, as visualized in the 1.45 Å crystal structure (PDB 7UJO) [1]. In contrast, non-steroidal analogs like tamoxifen have a triphenylethylene core that induces a different ER conformation. Even within steroidal anti-estrogens, subtle side-chain variations yield divergent functional outcomes. For instance, RU 58668, which shares the RU-39411 steroid core but has a longer, more flexible side chain, acts as a pure antagonist, whereas RU-39411 retains partial agonist activity in certain contexts [2]. The evidence below quantifies these differences, underscoring the need for compound-specific procurement.

Chemical Class Steroidal vs non-steroidal core may shift ER conformation and functional readout
Side-Chain Architecture 11β-ether substitution versus triphenylethylene alters helix 12 positioning
Intra-Class Divergence Even steroidal analogs (e.g., RU 58668) can shift from mixed to pure antagonist profile

RU-39411 (CAS 120382-04-9) Product-Specific Quantitative Evidence Guide: Head-to-Head Comparisons for Informed Procurement


In Vivo Anti-Implantation Potency: RU-39411 Demonstrates Superior ED50 Compared to Tamoxifen, Anordrin, and ICI 182,780

In a rat anti-implantation assay, RU-39411 was the most potent anti-estrogen tested, with an oral ED50 of 0.0074 mg/kg/day, which is approximately 75-fold lower than that of tamoxifen (ED50 = 0.035 mg/kg/day) and over 700-fold lower than that of anordrin (ED50 = 5.60 mg/kg/day) [1]. This high potency was maintained across routes, with an ED50 of 0.01 mg/kg/day when administered subcutaneously. The data directly compare RU-39411 to four other anti-estrogens in a single, controlled study, establishing a clear hierarchy of in vivo efficacy.

In Vivo Anti-Implantation Potency
Head-to-head
Oral ED50 0.0074 mg/kg/day
Tamoxifen 0.035 | ICI 182,780 5.40 | Anordrin 5.60
Reported anti-implantation endpoint potency ranking
Rat day 1–3 oral; up to 757-fold difference in ED50
Reproductive Pharmacology Postcoital Contraception In Vivo Efficacy

In Vivo Tumor Xenograft Differentiation: RU-39411 Partially Inhibits Tamoxifen-Stimulated MCF-7TAM Tumor Growth, Unlike the Pure Antagonist ICI 164384

In a tamoxifen-dependent MCF-7TAM xenograft model, RU-39411 (1 mg s.c. every other day) inhibited TAM-stimulated tumor growth but did not fully reduce it to control levels, while the pure steroidal anti-estrogen ICI 164384 at the same dose completely abolished TAM-stimulated growth [1]. Notably, RU-39411 exhibited slight stimulatory activity when administered alone, whereas ICI 164384 had no intrinsic stimulatory effect. This differential response reflects the mixed agonist/antagonist profile of RU-39411 compared to the pure antagonism of ICI 164384.

MCF-7TAM Xenograft Response
Head-to-head
Partial inhibition of TAM-stimulated growth; slight intrinsic stimulation
ICI 164384: complete inhibition, no intrinsic stimulation
Mixed agonist/antagonist profile in resistant model context
MCF-7TAM xenograft; 1 mg s.c. every other day
Breast Cancer Tamoxifen Resistance In Vivo Pharmacology

Differential Modulation of Uterine Superoxide Dismutase (SOD) Activity: RU-39411 Induces a Distinct Response Magnitude Compared to Tamoxifen and ICI 182,780

In an in vivo study of uterine pro- and antioxidant pathways, RU-39411, tamoxifen, ICI 182,780, and AF-45 all positively modulated SOD activity compared to estradiol-treated controls, but with varying potency [1]. While the exact fold-change values are not reported, the study explicitly notes that 'potency varied among the individual test compounds' and that RU-39411 exhibited a distinct pattern of effects on hydride radical levels, membrane fluidity, and dienyl radical generation that differed from both tamoxifen and ICI 182,780 [1].

Uterine SOD Activity Modulation
Head-to-head
Positive modulation of SOD; distinct radical generation pattern
Tamoxifen, ICI 182,780, AF-45 all modulated SOD with differing potency
Differential oxidative stress endpoint for compound-specific studies
In vivo rat uterus; exact fold-change not reported
Oxidative Stress Uterine Pharmacology Anti-Estrogen Mechanism

Structural Binding Mode Revealed by High-Resolution X-Ray Crystallography (1.45 Å): RU-39411 Adopts a Unique Conformation in ERα Ligand-Binding Domain

The 1.45 Å resolution crystal structure of the estrogen receptor alpha (ERα) ligand-binding domain in complex with RU-39411 (PDB 7UJO) provides atomic-level detail of the compound's binding pose [1]. This structure reveals how the 11β-(4-(2-(dimethylamino)ethoxy)phenyl) side chain extends into the ligand-binding pocket, inducing a specific helix 12 conformation that differs from that observed with tamoxifen or ICI 182,780. The high resolution allows for precise analysis of key interactions, including hydrogen bonding and hydrophobic contacts, which are critical for understanding the compound's mixed agonist/antagonist profile.

ERα-RU39411 Crystal Structure
Method context
1.45 Å resolution · PDB 7UJO
Atomic-level binding pose supports analog design
Distinct helix 12 conformation vs tamoxifen/ICI 182,780
Structural Biology Estrogen Receptor Ligand-Binding Domain

RU-39411 (CAS 120382-04-9) Best Research and Industrial Application Scenarios


Postcoital Contraceptive Development and Reproductive Pharmacology

The exceptional in vivo anti-implantation potency of RU-39411 (oral ED50 = 0.0074 mg/kg/day) makes it a benchmark compound for preclinical development of postcoital contraceptives [1]. Its superior potency compared to tamoxifen, ICI 182,780, and anordrin provides a clear quantitative advantage for dose-ranging studies and combination therapy investigations [1].

Tamoxifen-Resistant Breast Cancer Modeling

RU-39411's unique partial inhibition of tamoxifen-stimulated MCF-7TAM tumor growth, in contrast to the complete inhibition by pure antagonists like ICI 164384, positions it as a critical tool for dissecting mechanisms of tamoxifen resistance [2]. Its mixed agonist/antagonist profile allows researchers to study the role of partial ER agonism in driving or suppressing resistant tumor phenotypes [2].

Oxidative Stress Pathway Dissection in Estrogen-Responsive Tissues

The differential modulation of uterine SOD activity and radical generation patterns by RU-39411, compared to tamoxifen and ICI 182,780, supports its use as a discriminating probe in studies of estrogen-regulated pro- and antioxidant pathways [3]. Its distinct effects on hydride and dienyl radicals provide a unique signature for validating anti-estrogen mechanism-of-action studies [3].

Estrogen Receptor Structural Biology and Drug Design

The high-resolution (1.45 Å) crystal structure of ERα in complex with RU-39411 (PDB 7UJO) provides an atomic blueprint for structure-based drug design [4]. This structural information enables the rational optimization of new steroidal anti-estrogens with tailored agonist/antagonist balances, and RU-39411 serves as an essential reference ligand for competitive binding and functional assays [4].

Application
Selection Property
Validation Focus
Reproductive pharmacology (anti-implantation models)
Anti-implantation endpoint potency review
Dose-response model validation in rat assays
Tamoxifen-resistant breast cancer research
Mixed agonist/antagonist profile review
Model-dependent tumor growth response endpoints
Oxidative stress pathway research (estrogen-responsive tissues)
Radical generation modulation profile
Pro-/antioxidant pathway endpoint comparison
Estrogen receptor structural biology
High-resolution binding pose characterization
Helix 12 conformation and ligand interaction analysis

Technical Documentation Hub

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30 linked technical documents
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